molecular formula C8H18Cl2N2 B2447177 (8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride CAS No. 2173637-02-8

(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride

Cat. No.: B2447177
CAS No.: 2173637-02-8
M. Wt: 213.15
InChI Key: QNSJRBOBKJJZKS-YCBDHFTFSA-N
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Description

(8aR)-8a-Methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, characterized by a fused ring system containing nitrogen atoms. Its dihydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and ketone, the compound can be synthesized through a series of condensation and reduction reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise monitoring systems helps in maintaining the consistency and quality of the product. Industrial methods also focus on optimizing reaction times, minimizing by-products, and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions: (8aR)-8a-Methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where halogen atoms in the compound are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.

    Reduction: Hydrogen gas, palladium on carbon; under atmospheric or elevated pressures.

    Substitution: Various nucleophiles like amines, thiols; often in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction typically produces fully or partially hydrogenated compounds.

Scientific Research Applications

Chemistry: In chemistry, (8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is used as a building block for synthesizing more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine: Medically, this compound is explored for its pharmacological properties. It may exhibit activity against certain pathogens or be used in the design of new therapeutic agents.

Industry: In the industrial sector, this compound finds applications in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Comparison with Similar Compounds

    Octahydropyrrolo[1,2-a]pyrazine: A structurally related compound with similar ring systems but lacking the methyl group at the 8a position.

    Hexahydropyrrolo[1,2-a]pyrazine: Another related compound with fewer hydrogen atoms, leading to different chemical properties.

Uniqueness: (8aR)-8a-Methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is unique due to its specific stereochemistry and the presence of the methyl group at the 8a position. This structural feature can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Biological Activity

(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antioxidant activity, antimicrobial effects, and potential therapeutic applications.

  • Chemical Formula : C8H18Cl2N2
  • Molecular Weight : 189.16 g/mol
  • CAS Number : 2173637-02-8
  • IUPAC Name : this compound

Antioxidant Activity

Research indicates that derivatives of pyrrolo[1,2-a]pyrazines exhibit significant antioxidant properties. For instance, a study identified a related compound, pyrrolo[1,2-a]pyrazine-1,4-dione, which showed strong antioxidant activity against free radicals. This suggests that this compound may possess similar properties, potentially making it useful in preventing oxidative stress-related diseases .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
Pyrrolo[1,2-a]pyrazine-1,4-dione0.45
This compoundTBDHypothetical based on structure

Case Studies and Research Findings

  • Case Study 1 : A derivative of pyrrolo[1,2-a]pyrazine was evaluated for its effects on bacterial strains. The results indicated that modifications at specific positions on the ring system could enhance antibacterial potency. This suggests that this compound could be similarly modified to optimize its bioactivity.
  • Case Study 2 : In a study focused on the antioxidant properties of related compounds derived from Streptomyces species, it was found that certain metabolites exhibited strong DPPH radical scavenging activity. The potential of this compound as an antioxidant agent remains to be fully explored but is supported by these findings.

Future Directions

Given the promising biological activities associated with related compounds:

  • Further Research : In vitro and in vivo studies are necessary to evaluate the specific biological activities of this compound.
  • Structure-Activity Relationship Studies : Investigating how structural modifications affect its biological activity could lead to the development of more potent derivatives.

Properties

IUPAC Name

(8aR)-8a-methyl-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-8-3-2-5-10(8)6-4-9-7-8;;/h9H,2-7H2,1H3;2*1H/t8-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSJRBOBKJJZKS-YCBDHFTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCN1CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCN1CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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